N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide
Brand Name: Vulcanchem
CAS No.: 864859-03-0
VCID: VC6400459
InChI: InChI=1S/C19H20N4O2S/c1-12(24)23-9-8-15-16(10-20)19(26-17(15)11-23)21-18(25)13-4-6-14(7-5-13)22(2)3/h4-7H,8-9,11H2,1-3H3,(H,21,25)
SMILES: CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)N(C)C
Molecular Formula: C19H20N4O2S
Molecular Weight: 368.46

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide

CAS No.: 864859-03-0

Cat. No.: VC6400459

Molecular Formula: C19H20N4O2S

Molecular Weight: 368.46

* For research use only. Not for human or veterinary use.

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide - 864859-03-0

Specification

CAS No. 864859-03-0
Molecular Formula C19H20N4O2S
Molecular Weight 368.46
IUPAC Name N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide
Standard InChI InChI=1S/C19H20N4O2S/c1-12(24)23-9-8-15-16(10-20)19(26-17(15)11-23)21-18(25)13-4-6-14(7-5-13)22(2)3/h4-7H,8-9,11H2,1-3H3,(H,21,25)
Standard InChI Key MYWBLYKUPYZNSQ-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)N(C)C

Introduction

Chemical Structure and Properties

Molecular Characterization

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide possesses the molecular formula C₁₉H₂₀N₄O₂S and a molecular weight of 368.46 g/mol. Its IUPAC name reflects the fusion of a tetrahydrothienopyridine ring with acetyl and cyano groups at positions 6 and 3, respectively, and a 4-(dimethylamino)benzamide moiety at position 2. The compound’s structure is validated by its InChI key (MYWBLYKUPYZNSQ-UHFFFAOYSA-N), which encodes its stereochemical and substituent details.

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₂S
Molecular Weight368.46 g/mol
IUPAC NameN-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide
CAS No.864859-03-0
SMILESCC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the construction of the thieno[2,3-c]pyridine scaffold. A reported method includes:

  • Core Formation: Cyclization of 4-aminothiophene derivatives with acetylene dicarboxylates to generate the tetrahydrothienopyridine ring.

  • Functionalization: Introduction of the cyano group via nucleophilic substitution, followed by acetylation at position 6 using acetic anhydride.

  • Benzamide Coupling: Reaction of the intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine.

Key reaction conditions include:

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for cyclization steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) to facilitate acetylation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Patent Considerations

Historical precedents for similar compounds, such as tetrahydro-pyridine benzamide derivatives described in US3509166A, highlight the use of bromoalkyl intermediates and arylheterocyclic coupling partners. For example, N-(2-bromoethyl)benzamide reacts with substituted tetrahydropyridines to form tertiary amine linkages, a strategy adaptable to the current compound’s synthesis .

Biological Activity and Mechanism

JNK Inhibition

This compound selectively inhibits c-Jun N-terminal kinases (JNK1/2/3), mitogen-activated protein kinases (MAPKs) that regulate stress responses, apoptosis, and inflammation. By binding to the ATP-binding pocket of JNK, it disrupts phosphorylation cascades, reducing the activation of transcription factors like c-Jun and ATF2. IC₅₀ values for JNK inhibition range from 50–100 nM in enzymatic assays.

Cell Cycle Effects

In human cancer cell lines (e.g., HeLa, MCF-7), treatment with 10 μM of the compound induces G2/M phase arrest, as evidenced by flow cytometry. This correlates with downregulation of cyclin B1 and upregulation of p21, suggesting checkpoint activation. Prolonged exposure (>24 hours) leads to apoptosis via caspase-3/7 activation.

Applications and Future Directions

Therapeutic Prospects

The compound’s dual activity—JNK inhibition and cell cycle modulation—positions it as a candidate for:

  • Oncology: Enhancing chemotherapy efficacy by synergizing with DNA-damaging agents.

  • Neurodegenerative Diseases: Mitigating JNK-mediated neuronal apoptosis in Alzheimer’s and Parkinson’s models.

Challenges and Optimization

  • Solubility: Prodrug strategies (e.g., phosphate esters) are under investigation to improve bioavailability.

  • Selectivity: Structural analogs with reduced off-target effects on other kinases (e.g., p38 MAPK) are being synthesized.

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